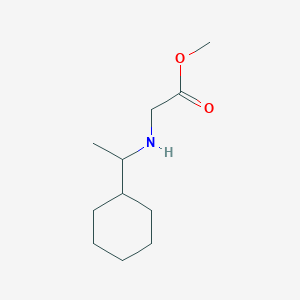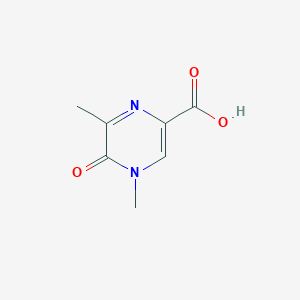
Methyl (1-cyclohexylethyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1-cyclohexylethyl)glycinate is an organic compound with the molecular formula C11H21NO2 It is a derivative of glycine, where the carboxyl group of glycine is esterified with methanol, and the amino group is substituted with a 1-cyclohexylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-cyclohexylethyl)glycinate typically involves the esterification of glycine with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
- Glycine is reacted with methanol in the presence of a strong acid such as sulfuric acid or hydrochloric acid.
- The reaction mixture is heated under reflux to facilitate the esterification process.
- The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1-cyclohexylethyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl (1-cyclohexylethyl)glycinate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amino acid derivatives and their biological activities.
Industry: Utilized in the production of surfactants and other specialty chemicals.
Wirkmechanismus
The mechanism by which Methyl (1-cyclohexylethyl)glycinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release glycine, which can then participate in metabolic pathways. The cyclohexylethyl group may influence the compound’s lipophilicity and its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl glycinate: A simpler ester of glycine without the cyclohexylethyl group.
Ethyl glycinate: Similar to Methyl glycinate but with an ethyl ester group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the glycine moiety.
Uniqueness
Methyl (1-cyclohexylethyl)glycinate is unique due to the presence of both the glycine ester and the cyclohexylethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H21NO2 |
|---|---|
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
methyl 2-(1-cyclohexylethylamino)acetate |
InChI |
InChI=1S/C11H21NO2/c1-9(12-8-11(13)14-2)10-6-4-3-5-7-10/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
JUXDSLHGQXLYCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCC1)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3R)-1-benzylpiperidin-3-yl]methanamine dihydrochloride](/img/structure/B13476101.png)



![1-[1-(1,2-Oxazol-3-yl)cyclobutyl]methanamine hydrochloride](/img/structure/B13476146.png)




![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)

![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13476188.png)
![tert-butyl N-[5-(hydroxymethyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13476189.png)

